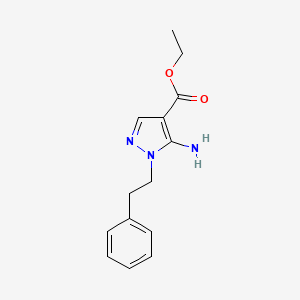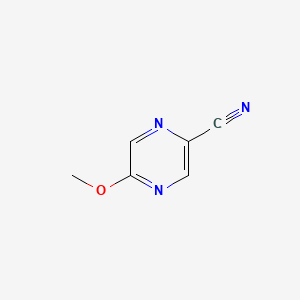![molecular formula C12H11Cl2NO2S B1424350 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride CAS No. 1332530-24-1](/img/structure/B1424350.png)
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride
Vue d'ensemble
Description
Thiazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Synthesis Analysis
The synthesis of thiazole-based compounds often involves reactions with donor–acceptor, nucleophilic, oxidation reactions, etc . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Molecular Structure Analysis
Thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Applications De Recherche Scientifique
Comprehensive Analysis of 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride Applications
Introduction: 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride is a compound with a thiazole core structure. Thiazoles are heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen and sulfur atoms. Due to their unique structure, thiazoles exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.
Antioxidant Activity: Thiazole derivatives have been studied for their potential as antioxidants. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Analgesic and Anti-inflammatory Activity: Some thiazole compounds have shown analgesic and anti-inflammatory properties. They can modulate inflammatory pathways, providing relief from pain and inflammation, which is beneficial in conditions like arthritis .
Antimicrobial and Antifungal Activity: Thiazoles have been explored for their antimicrobial and antifungal effects. They can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections .
Antiviral Activity: Research has indicated that thiazole derivatives can possess antiviral activities, including against HIV. This opens up possibilities for new treatments for viral infections .
Neuroprotective Activity: Thiazoles may offer neuroprotective benefits, which could be useful in the treatment of neurodegenerative diseases by safeguarding neurons from damage .
Antitumor and Cytotoxic Activity: Some thiazole derivatives have been synthesized and evaluated for their antitumor and cytotoxic activities. They have shown potential in inhibiting the growth of cancer cells .
Antihypertensive Activity: Thiazole compounds have been investigated for their role in managing hypertension. They can act on various pathways to help lower blood pressure .
Antischizophrenia Activity: There is evidence to suggest that thiazole derivatives can have antischizophrenia effects, which could lead to new treatments for psychiatric conditions .
Mécanisme D'action
Orientations Futures
Thiazole-based compounds have attracted the attention of many researchers due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .
Propriétés
IUPAC Name |
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S.ClH/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16;/h1-4,7H,5-6H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHQALPNIHGFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




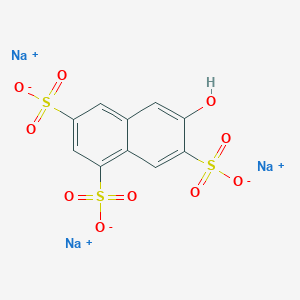

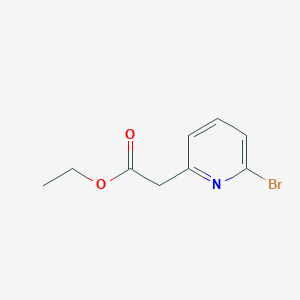


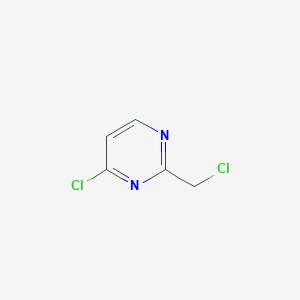
![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)


